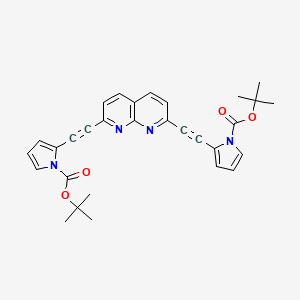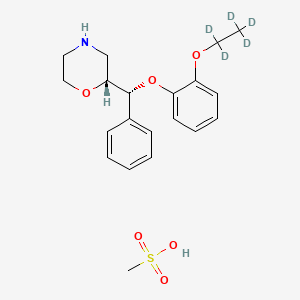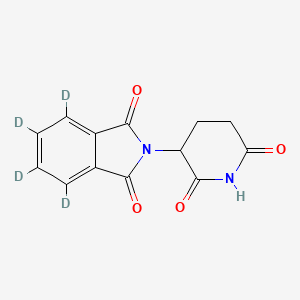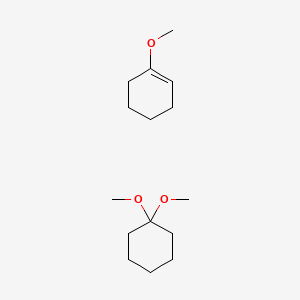
(S)-Tert-butyl 3-methyl-1,4-diazepane-1-carboxylate
Vue d'ensemble
Description
“(S)-Tert-butyl 3-methyl-1,4-diazepane-1-carboxylate” is a chemical compound with the CAS Number: 194032-32-1 and a molecular weight of 214.31 . It is typically stored in a dark, dry place at temperatures between 2-8°C .
Synthesis Analysis
A practical synthesis of this compound has been established for supplying this key intermediate of Rho–kinase inhibitor K-115 in a multikilogram production . The chiral 1,4-diazepane was constructed by intramolecular Fukuyama–Mitsunobu cyclization of a N-nosyl diamino alcohol starting from the commercially available (S)- or ®-2-aminopropan-1-ol .
Molecular Structure Analysis
The molecular structure of this compound is represented by the linear formula C11H22N2O2 . The InChI code for this compound is 1S/C11H22N2O2/c1-9-8-13(7-5-6-12-9)10(14)15-11(2,3)4/h9,12H,5-8H2,1-4H3/t9-/m0/s1 .
Physical And Chemical Properties Analysis
The compound is a colorless to yellow liquid or solid . It has a molecular weight of 214.30 .
Applications De Recherche Scientifique
Synthesis of Rho–Kinase Inhibitor K-115
(S)-Tert-butyl 3-methyl-1,4-diazepane-1-carboxylate is a key intermediate in the synthesis of the Rho–kinase inhibitor K-115. This synthesis approach is practical for multikilogram production, involving intramolecular Fukuyama–Mitsunobu cyclization starting from commercially available aminopropanol (Gomi, Kouketsu, Ohgiya, & Shibuya, 2012).
Potential SPECT Imaging Agent
A derivative, tert-butyl 8-iodo-5,6-dihydro-5-methyl-6-oxo-4H-imidazo[1,5-a][1,4]benzodiazepine 3-carboxylate, is synthesized as a high affinity and selective radioligand for the diazepam-insensitive benzodiazepine receptor. This compound has potential as a SPECT imaging agent (He, Matecka, Lee, Gu, Rice, Wong, Skolnick, & Costa, 1994).
Synthesis of Benzodiazepine Receptor Ligands
A related compound, tert-butyl 8-chloro-5,6-dihydro-5-methyl-6-oxo-4H-imidazo[1,5-a][1,4]benzodiazepine 3-carboxylate, is a high-affinity ligand for the diazepam-insensitive subtype of the benzodiazepine receptor. Its synthesis involves tritium-label introduction in the final step, showing potential for receptor binding studies (Gu, Costa, Wong, Rice, & Skolnick, 1992).
Role in Azepine Synthesis
The molecule plays a role in the synthesis of 2H-, 3H-, and 4H-azepines, showing the thermal distribution equilibrium of azepines. This highlights its importance in studying the chemistry of azepines (Satake et al., 1991).
Catalysis in Olefin Epoxidation
The compound also finds application in catalysis, specifically in manganese(III) complexes for olefin epoxidation reactions. Its role in tuning the Lewis basicity of ligands affects the reactivity and selectivity in such reactions (Sankaralingam & Palaniandavar, 2014).
Intramolecular Cyclopropanation
In another study, the compound was used in the dirhodium(II)-catalyzed intramolecular cyclopropanation of N-allylic- and N-homoallylic diazoacetamides, demonstrating its versatility in organic synthesis (Doyle, Eismont, Protopopova, & Kwan, 1994).
Synthesis of Dipeptidomimetics
It is also utilized in the synthesis of trisubstituted 1,4-diazepin-3-one-based dipeptidomimetics, highlighting its potential in the development of novel molecular scaffolds for biological applications (Weitz, Pellegrini, Mierke, & Chorev, 1997).
Safety And Hazards
The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements associated with this compound include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
Propriétés
IUPAC Name |
tert-butyl (3S)-3-methyl-1,4-diazepane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O2/c1-9-8-13(7-5-6-12-9)10(14)15-11(2,3)4/h9,12H,5-8H2,1-4H3/t9-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDTFCUXOVITPHU-VIFPVBQESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCCN1)C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CN(CCCN1)C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-Tert-butyl 3-methyl-1,4-diazepane-1-carboxylate | |
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(3S,4aS,8aS)-2-[(2R,3R)-3-[(3-Acetoxy-2-methylbenzoyl)amino]-4-phenythiobutyl]-decahydro-N-(2-hydroxy-1,1-dimethylethyl)-3-isoquinolinecarboxamide](/img/structure/B562510.png)
![(3S,4aS,8aS)-Decahydro-N-(2-hydroxy-1,1-dimethylethyl)-2-[(2R,3R)-2-hydroxy-3-carbobenzyloxyamino-4-phenylthiobutyl]-3-isoquinolinecarboxamide](/img/structure/B562512.png)
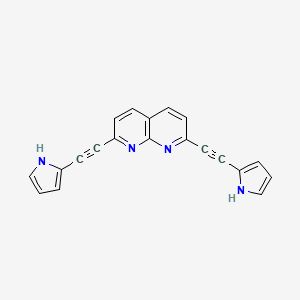
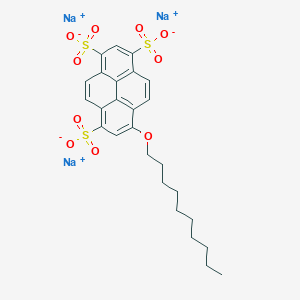
![4-Hexen-2-one, 3-methyl-, [R-(E)]- (9CI)](/img/no-structure.png)
![4,6-Dichloro-3-iodo-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B562518.png)
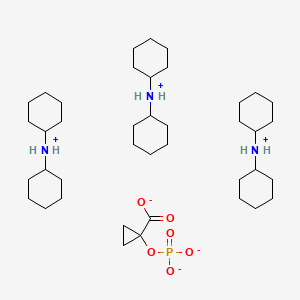
methyl}naphthalene-2,7-disulfonic acid](/img/structure/B562521.png)
